

# Post-Hoc Analysis of Anamorelin Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Anamorelin**'s performance against a placebo, based on post-hoc analyses of the pivotal Phase III ROMANA 1 and ROMANA 2 clinical trials. **Anamorelin** is an orally active, selective ghrelin receptor agonist investigated for the treatment of cancer anorexia-cachexia in patients with advanced non-small cell lung cancer (NSCLC). The following sections present quantitative data from these trials, detail the experimental protocols, and visualize key biological and procedural pathways.

### Data Presentation: Anamorelin vs. Placebo

The data presented below is derived from post-hoc analyses of the pooled results from the ROMANA 1 and ROMANA 2 trials. These studies evaluated the efficacy of a 100 mg daily dose of **Anamorelin** compared to a placebo over a 12-week period.

## Efficacy in Patient Subgroups Based on Body Mass Index (BMI)

A key post-hoc analysis focused on the differential effects of **Anamorelin** in patients with a baseline BMI below 20 kg/m <sup>2</sup> versus those with a BMI of 20 kg/m <sup>2</sup> or higher.[1][2]



| Endpoint                                             | BMI < 20 kg/m ²<br>(Anamorelin vs. Placebo) | BMI ≥ 20 kg/m ²<br>(Anamorelin vs. Placebo) |
|------------------------------------------------------|---------------------------------------------|---------------------------------------------|
| Lean Body Mass (LBM) Treatment Difference (kg)       | 1.71 (95% CI 0.88–2.54), p < 0.001          | 1.47 (95% CI 1.00-1.94), p < 0.001          |
| Fat Mass (FM) Treatment Difference (kg)              | 1.66 (95% CI 0.86–2.46), p < 0.001          | 0.79 (95% CI 0.30-1.28), p = 0.002          |
| Anorexia/Cachexia Symptoms/Concerns Score Difference | 5.27 (95% CI 2.11–8.43), p = 0.001          | 0.91 (95% CI -0.56–2.37), p =<br>0.224      |
| Fatigue Score Difference                             | 3.94 (95% CI 0.56–7.32), p = 0.023          | -0.42 (95% CI -2.07–1.23), p = 0.616        |

Data sourced from a pooled analysis of the ROMANA 1 and ROMANA 2 trials.[1][2]

### **Overall Efficacy in ROMANA 1 and ROMANA 2 Trials**

The primary and key secondary endpoints from the individual ROMANA 1 and ROMANA 2 trials are summarized below.



| Endpoint                            | ROMANA 1 (Median<br>Change from Baseline) | ROMANA 2 (Median<br>Change from Baseline) |
|-------------------------------------|-------------------------------------------|-------------------------------------------|
| Anamorelin (n=323)                  | Placebo (n=161)                           |                                           |
| Lean Body Mass (kg)                 | +0.99                                     | -0.47                                     |
| p-value                             | < 0.0001                                  | < 0.0001                                  |
| Body Weight (kg)                    | +2.20                                     | +0.14                                     |
| p-value                             | < 0.001                                   | < 0.001                                   |
| Handgrip Strength (kg)              | -1.10                                     | -1.58                                     |
| p-value                             | p = 0.15                                  | p = 0.65                                  |
| Anorexia/Cachexia Symptoms<br>Score | +4.12                                     | +1.92                                     |
| p-value                             | p = 0.0004                                | p = 0.002                                 |

Data sourced from Temel J, et al. The Lancet Oncology, 2016.[3]

### **Experimental Protocols**

The methodologies for the ROMANA 1 and ROMANA 2 trials were identical in design.

Study Design: The ROMANA 1 and ROMANA 2 were international, randomized, double-blind, placebo-controlled, phase 3 trials conducted at 93 sites across 19 countries.

Patient Population: Eligible participants were patients with inoperable stage III or IV non-small-cell lung cancer (NSCLC) experiencing cachexia. Cachexia was defined as a weight loss of 5% or more within the preceding 6 months or a body-mass index (BMI) of less than 20 kg/m<sup>2</sup>.

Randomization and Treatment: Patients were randomly assigned in a 2:1 ratio to receive either 100 mg of **Anamorelin** or a matching placebo, administered orally once daily for 12 weeks. Randomization was stratified by geographical region, cancer treatment status, and the extent of weight loss in the previous 6 months.



Endpoints: The co-primary efficacy endpoints were the change from baseline in lean body mass (LBM) and handgrip strength over the 12-week study period. Secondary endpoints included changes in total body weight and patient-reported symptoms of anorexia and cachexia, which were assessed using the Functional Assessment of Anorexia/Cachexia Therapy (FAACT) questionnaire.

Assessments: Lean body mass was measured using dual-energy X-ray absorptiometry (DXA). Handgrip strength was assessed using a dynamometer. Patient-reported outcomes were collected at baseline and at specified intervals throughout the 12-week treatment period.

## Mandatory Visualizations Anamorelin Mechanism of Action

Anamorelin functions as a ghrelin receptor agonist. Ghrelin, often termed the "hunger hormone," binds to the growth hormone secretagogue receptor (GHS-R1a), initiating a signaling cascade that influences appetite, energy metabolism, and the release of growth hormone. This, in turn, stimulates the production of insulin-like growth factor 1 (IGF-1), a key mediator of anabolic processes, including muscle growth.



Click to download full resolution via product page

**Anamorelin**'s signaling pathway as a ghrelin receptor agonist.

#### **ROMANA Trials: Experimental Workflow**



The workflow for the ROMANA 1 and 2 clinical trials followed a structured, multi-step process from patient screening to the final analysis of outcomes.





Click to download full resolution via product page

Simplified experimental workflow for the ROMANA 1 & 2 trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Anamorelin in patients with non-small-cell lung cancer and cachexia (ROMANA 1 and ROMANA 2): results from two randomised, double-blind, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Post-Hoc Analysis of Anamorelin Clinical Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277382#post-hoc-analysis-of-anamorelin-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com